molecular formula C18H17ClN4O3 B11372062 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(4-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11372062
M. Wt: 372.8 g/mol
InChI Key: CPHMBUJRBBUBSN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring:

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Carboxamide Formation: The carboxamide group can be formed through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds in this class include 1,2,3-triazole-4-carboxamides with different substituents.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as chlorophenylmethane.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as methoxyphenylamine.

Uniqueness

2-(4-Chlorophenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H17ClN4O3

Molecular Weight

372.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O3/c1-26-15-8-2-12(3-9-15)10-20-18(25)17-16(11-24)21-23(22-17)14-6-4-13(19)5-7-14/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

CPHMBUJRBBUBSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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